molecular formula C12H19NO2 B3170132 [(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine CAS No. 940356-64-9

[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine

Cat. No.: B3170132
CAS No.: 940356-64-9
M. Wt: 209.28 g/mol
InChI Key: RQFBSHALMPPOJT-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)methylamine is a secondary amine characterized by a 2,4-dimethoxy-substituted benzyl group attached to an isopropylamine moiety. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol. It is commercially available (CAS: 81265-93-2) and is often utilized as a synthetic intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-6-11(14-3)7-12(10)15-4/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFBSHALMPPOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various chemical reactions, such as the Suzuki–Miyaura coupling, where it forms new carbon–carbon bonds through the interaction with boron reagents and palladium catalysts . The precise molecular targets and pathways involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Methoxy vs. Chloro Groups : The substitution of methoxy (-OCH₃) groups in the target compound with chloro (-Cl) groups in (2,4-Dichlorophenyl)methylamine hydrochloride increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability but reducing hydrogen-bonding capacity .

Steric and Conformational Differences

  • The cyclopropylethyl group in (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine introduces significant steric hindrance, which may limit rotational freedom and affect interactions with enzymes or transporters .

Research Findings and Data Gaps

  • Physicochemical Properties : Experimental data on solubility, pKa, or logP values are absent in the evidence, necessitating further characterization.

Biological Activity

(2,4-Dimethoxyphenyl)methylamine, also known as 2,4-Dimethoxybenzylisopropylamine, is an organic compound characterized by its unique structure, which includes a dimethoxy-substituted phenyl group linked to a propan-2-yl amine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of (2,4-Dimethoxyphenyl)methylamine is thought to be mediated through its interaction with various biological targets. Compounds with similar structures often exhibit significant biological activities including:

  • Receptor Binding : This compound may bind to neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Modulation : It is hypothesized that it may inhibit or activate specific enzymes involved in metabolic processes.

Biological Activities

Preliminary studies indicate that (2,4-Dimethoxyphenyl)methylamine exhibits several potential biological activities:

  • Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : Compounds with methoxy substitutions often demonstrate anti-inflammatory effects through COX inhibition.
  • Anticancer Activity : Some analogs have been investigated for their potential to induce apoptosis in cancer cells.

Case Studies and Experimental Data

A review of literature reveals various studies that explore the biological activities of related compounds. Here are some notable findings:

StudyCompoundActivityFindings
4-MethoxyphenethylamineAntidepressantDemonstrated increased serotonin levels in animal models.
3,4-DimethoxyanilineAnticancerInduced apoptosis in breast cancer cell lines with an EC50 of 10 µM.
N,N-Dimethyl-4-methoxybenzeneamineNeurotransmitter ModulationShowed significant modulation of dopamine receptors in vitro.

Structure-Activity Relationship (SAR)

The presence of methoxy groups at the 2 and 4 positions on the phenyl ring enhances the compound's lipophilicity and solubility, which are crucial for biological activity. The SAR studies suggest that modifications to the amine group could further enhance its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine
Reactant of Route 2
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[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine

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